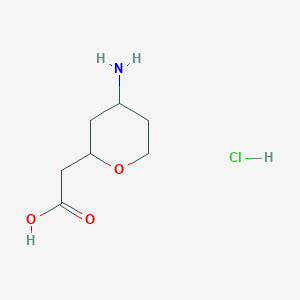
2-(4-Aminooxan-2-yl)acetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Aminooxan-2-yl)acetic acid;hydrochloride” is a chemical compound with the IUPAC name (4-aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride . It has a molecular weight of 195.65 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “2-(4-Aminooxan-2-yl)acetic acid;hydrochloride” is 1S/C7H13NO3.ClH/c8-7(5-6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
“2-(4-Aminooxan-2-yl)acetic acid;hydrochloride” is a powder at room temperature . It has a molecular weight of 195.65 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Herbicide Mechanism and Application
Research into the mechanism of action of herbicides such as 2,4-Dichlorophenoxy acetic acid (a structurally related compound) shows it acts by mimicking natural plant hormones, leading to abnormal growth and plant death. This has significant applications in agriculture for controlling broad-leaved weeds without affecting monocots (Yaling Song, 2014).
Environmental Impact and Remediation
Studies have also focused on the environmental impact of herbicides like 2,4-Dichlorophenoxyacetic acid, including its persistence in soil and water and potential for causing harm to non-target species. Innovative approaches such as bacterial endophyte-enhanced phytoremediation have been explored to reduce concentrations of these compounds in contaminated areas, showing that certain bacteria can enhance the degradation of herbicides, thereby mitigating their impact on ecosystems (K. Germaine et al., 2006).
Synthesis and Characterization of Energetic Materials
Another avenue of research involves the synthesis of energetic materials from nitroiminotetrazole-containing acetic acid derivatives. These studies aim to develop new materials with potential applications in explosives, highlighting the importance of chemical synthesis techniques in creating compounds with significant energetic properties (Young‐Hyuk Joo et al., 2012).
Analytical and Detection Methods
Research has also been conducted on developing analytical methods for detecting (2,4-dichlorophenoxy)acetic acid and its esters in commercial formulations. Such methods are crucial for ensuring the safety and compliance of herbicide products and for studying their environmental fate (B. Henshaw et al., 1975).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
2-(4-aminooxan-2-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c8-5-1-2-11-6(3-5)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIMSNKHMPRFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminooxan-2-yl)acetic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2587645.png)
![5-Methyl-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2587651.png)

![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2587653.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2587654.png)
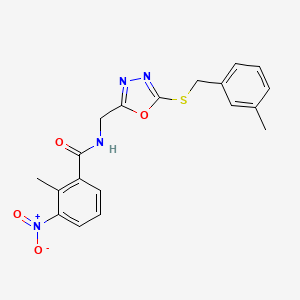
![N-[3-(2-Oxo-1,3-oxazolidin-3-yl)propyl]acetamide](/img/structure/B2587658.png)
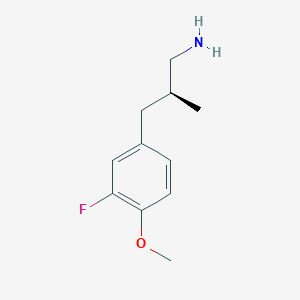
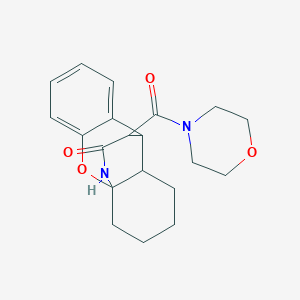

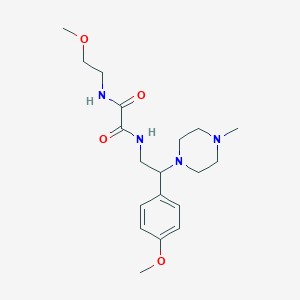
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2587663.png)
![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2587664.png)
